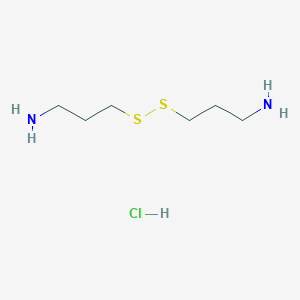
4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride
Vue d'ensemble
Description
4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is a chemical compound with the molecular formula C10H10ClN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its quinazoline core structure, which is substituted with amino, chloro, and methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride involves several steps:
Nitrification: The starting material, 3,4-dimethoxy nitrobenzene, is prepared by nitration using nitric acid.
Hydrogenation: The nitro group in 3,4-dimethoxy nitrobenzene is reduced to an amino group, forming 3,4-dimethoxy aniline.
Carbamidation: 3,4-dimethoxy aniline undergoes a reaction with triphosgene and cyanamide to form 3,4-dimethoxy phenyl cyano carbamide.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The key steps include ensuring the purity of intermediates and optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride involves its interaction with specific molecular targets. It is known to bind to alpha-adrenoceptors, which are involved in regulating blood pressure. By binding to these receptors, the compound can modulate their activity, leading to potential antihypertensive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6,7-dimethoxyquinazoline: Lacks the amino group, which may affect its binding affinity and biological activity.
4-Amino-6,7-dimethoxyquinazoline: Lacks the chloro group, which may influence its chemical reactivity and pharmacological properties.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains an additional chloro group, which may enhance its reactivity in substitution reactions.
Uniqueness
4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with alpha-adrenoceptors makes it a valuable compound for research in medicinal chemistry.
Propriétés
IUPAC Name |
2-chloro-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2.ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12;/h3-4H,1-2H3,(H2,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAYQIQZYKHWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate](/img/structure/B3180149.png)



